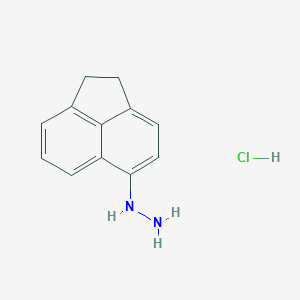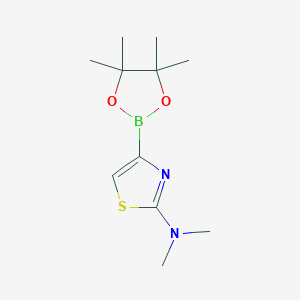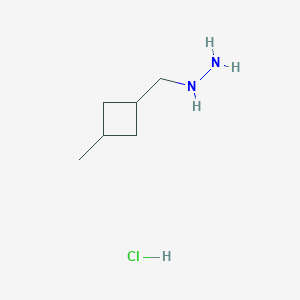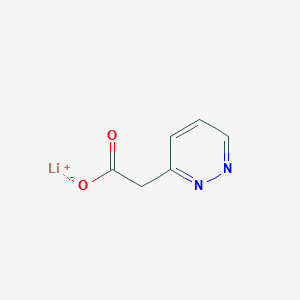
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number 2225143-99-5 . It is used in various chemical reactions and has a molecular weight of 0 .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves multicomponent reactions of acenaphthoquinone as building blocks . The most widely used methods for the preparation of acenaphthoquinone are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .Chemical Reactions Analysis
“this compound” is involved in a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds . Multicomponent reactions (MCRs) play an increasingly important role in organic and medicinal chemistry because of their convergence, productivity, ease of execution, good to excellent yields, and broad applications in combinatorial chemistry .科学的研究の応用
Synthesis of Acenaphtho[1,2-x]heterocycles
Research has explored the synthesis of various heterocyclic compounds using derivatives similar to (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride. For instance, the synthesis of acenaphtho[1,2-x]heterocycles and spiro[acenaphthylene 1-isoxazoles] has been achieved through reactions involving similar compounds. This process includes the creation of oximes and the formation of pyridazinones, showcasing the compound's utility in complex organic syntheses (Lefkaditis, Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1990).
Synthesis of Pyrazoles and Triazoles
The compound has been used in the synthesis of various pyrazoles and triazoles, particularly in the context of creating compounds with potential analgesic activity. This process involves the formation of intermediates such as aceto-hydrazide, which further reacts to produce a range of derivatives. These synthesized compounds are characterized by their spectral data and tested for specific biological activities (Saad, Osman, & Moustafa, 2011).
Synthesis and Molecular Structure Studies
The compound's derivatives have been utilized in the synthesis and study of the molecular structure of new compounds. For instance, the synthesis and study of 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines demonstrate its versatility in creating complex molecules with unique molecular structures (Erkin & Krutikov, 2011).
Cytotoxicity and Antitumor Potential
Studies have also delved into the cytotoxicity and potential antitumor effects of hydrazine derivatives. Research on N,N’-Bis[1-aryl-3-pyrrolidine-1-yl)propylidene]hydrazine dihydrochlorides, related to this compound, has shown significant cytotoxic potency against certain cancer cell lines, suggesting a possible role in cancer treatment (Kucukoglu, Gul, Gul, Cetin-Atalay, & Gény, 2018).
Safety and Hazards
“(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride” has several hazard statements including H319, H332, H302, H312, H335, and H315 . Precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P261, P271, P304+P340, P312, P302+P352, P321, P332+P313, P362, P302+P352, P312, P322, P363, P501, P270, P301+P312, and P330 .
特性
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7,14H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMVKNXGZYTTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225143-99-5 |
Source


|
| Record name | (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)

![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)





![N-butyl-N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2813854.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)
